![molecular formula C9H6F3NOS B13683543 (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13683543.png)
(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol is a chemical compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a trifluoromethyl group attached to the benzothiazole ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol typically involves the reaction of 2-aminothiophenol with trifluoroacetic acid and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzothiazole ring. The final step involves the reduction of the intermediate to yield the desired methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)aldehyde or (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)carboxylic acid.
Reduction: Formation of (2-Methylbenzo[d]thiazol-5-yl)methanol.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as dyes and polymers, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
(2-Methylbenzo[d]thiazol-5-yl)methanol: Similar structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(2-Chlorobenzo[d]thiazol-5-yl)methanol: Contains a chlorine atom instead of a trifluoromethyl group, leading to variations in reactivity and applications.
(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)amine: An amine derivative with different functional properties compared to the methanol derivative.
Uniqueness: The presence of the trifluoromethyl group in (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol imparts unique properties such as increased lipophilicity, stability, and reactivity. These characteristics make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H6F3NOS |
|---|---|
Molekulargewicht |
233.21 g/mol |
IUPAC-Name |
[2-(trifluoromethyl)-1,3-benzothiazol-5-yl]methanol |
InChI |
InChI=1S/C9H6F3NOS/c10-9(11,12)8-13-6-3-5(4-14)1-2-7(6)15-8/h1-3,14H,4H2 |
InChI-Schlüssel |
BXLIMIDBIBPCJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CO)N=C(S2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide](/img/structure/B13683465.png)
![6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)
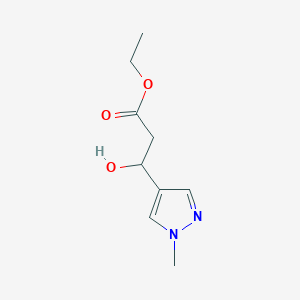
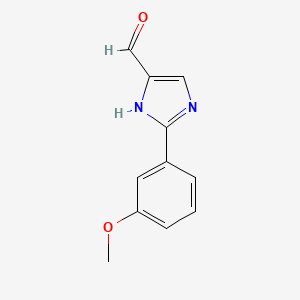
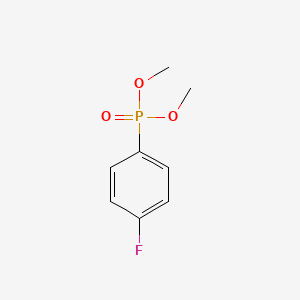
![(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13683493.png)
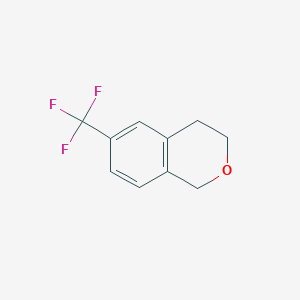
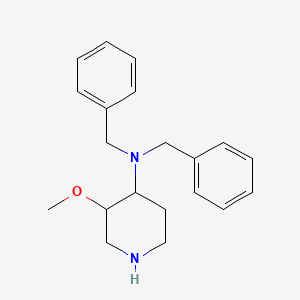
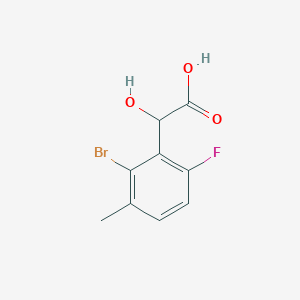
![[5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13683518.png)


![1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13683540.png)

